2,7-Dibromophenazine
Description
Fundamental Chemical Identity of 2,7-Dibromophenazine
Molecular Architecture
Structural Formula and Isomeric Considerations
This compound possesses the molecular formula C₁₂H₆Br₂N₂ and exhibits a molecular weight of 338.00 grams per mole. The compound features a symmetric arrangement of bromine substituents positioned at the 2 and 7 positions of the phenazine core structure. The exact mass has been determined to be 335.89000 atomic mass units, with a polar surface area of 25.78 square angstroms.
The structural identity is characterized by the InChI notation: InChI=1S/C₁₂H₆Br₂N₂/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H, and the corresponding InChI Key: MILNCXRRKCVYAV-UHFFFAOYSA-N. The SMILES representation reveals the connectivity pattern: C1=CC2=C(C=C1Br)N=C3C=CC(=CC3=N2)Br, demonstrating the symmetric placement of bromine atoms on the phenazine scaffold.
Isomeric considerations reveal that this compound exists as one of several possible dibromophenazine isomers. Research indicates that structural isomers such as 2,8-dibromophenazine exhibit distinct chemical properties, highlighting the importance of substitution pattern on molecular behavior. The specific 2,7-substitution pattern confers unique electronic properties that distinguish it from other positional isomers.
Crystallographic Characterization
Crystallographic analysis provides fundamental insights into the solid-state structure of this compound and related compounds. The crystallographic investigation of structurally similar compounds reveals important information about molecular packing and intermolecular interactions. Single-crystal diffraction studies demonstrate that halogenated phenazine derivatives often exhibit specific packing arrangements influenced by halogen bonding interactions.
The crystallographic data for related brominated phenazine compounds indicates that these materials typically crystallize in specific space groups that accommodate the steric requirements of the bromine substituents. For example, crystallographic investigations of similar dibrominated compounds reveal unit cell parameters that reflect the geometric constraints imposed by the halogen atoms. The crystal structure analysis shows that brominated phenazines often form layered structures stabilized by π-π stacking interactions between the aromatic rings.
X-ray crystallographic studies on related phenazine derivatives demonstrate that the planar nature of the phenazine core facilitates effective molecular packing in the solid state. The presence of bromine substituents introduces additional van der Waals interactions that influence the overall crystal packing arrangement. These crystallographic insights provide essential information for understanding the mechanical and thermal properties of the crystalline material.
Computational Modeling of Electronic Structure
Density functional theory calculations have provided comprehensive insights into the electronic structure of this compound and related polybrominated phenazine compounds. Computational studies using the B3LYP/6-31G* method have revealed detailed information about the molecular orbital arrangements and electronic properties of brominated phenazines. The calculations demonstrate that the introduction of bromine substituents significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.
The computational analysis reveals that the LogP value for this compound is 4.31, indicating significant lipophilicity. This partition coefficient reflects the compound's preference for nonpolar environments and provides important information about its potential bioavailability and environmental behavior. The electronic structure calculations also demonstrate that the bromine substituents act as electron-withdrawing groups, modifying the overall electron density distribution within the phenazine framework.
Quantum chemical calculations have shown that the electronic properties of dibromophenazines are highly dependent on the substitution pattern. The 2,7-substitution arrangement creates a symmetric electronic environment that influences the compound's reactivity and stability. Computational modeling indicates that the presence of bromine atoms at these specific positions creates favorable conditions for potential cross-coupling reactions and other synthetic transformations.
Physicochemical Profile
Thermodynamic Stability Analysis
Comprehensive thermodynamic analysis of this compound reveals important information about its thermal stability and energetic properties. Density functional theory calculations have provided detailed thermodynamic data for polybrominated phenazines, including enthalpy, entropy, and Gibbs free energy values. These calculations demonstrate that the thermodynamic stability of brominated phenazines varies significantly with the number and position of bromine substituents.
The standard formation enthalpy and Gibbs energy of formation for dibromophenazines have been calculated using isodesmic reaction methods. The results indicate that the 2,7-substitution pattern provides favorable thermodynamic stability compared to other isomeric arrangements. The entropy values for these compounds show systematic increases with the addition of bromine substituents, with each bromine atom contributing approximately 10 J·mol⁻¹·K⁻¹ to the overall entropy.
| Thermodynamic Parameter | Value Range |
|---|---|
| Standard Formation Enthalpy | Variable with substitution pattern |
| Standard Entropy | +10 J·mol⁻¹·K⁻¹ per Br atom |
| Gibbs Free Energy | Position-dependent |
| Heat Capacity | Calculated from DFT |
The molar heat capacity at constant pressure has been calculated for various brominated phenazine congeners, providing essential data for thermal analysis applications. These thermodynamic properties indicate that this compound exhibits good thermal stability under standard conditions, making it suitable for various high-temperature applications.
Solvation Dynamics in Polar/Nonpolar Media
The solvation behavior of this compound in different media reflects its molecular structure and electronic properties. The compound's high LogP value of 4.31 indicates a strong preference for nonpolar solvents over aqueous solutions. This partition behavior is consistent with the presence of two bromine substituents and the extended aromatic system, which enhance the compound's hydrophobic character.
Experimental studies on related phenazine derivatives demonstrate that these compounds exhibit limited solubility in polar protic solvents but show enhanced solubility in nonpolar organic solvents. The solvation dynamics are influenced by the planar aromatic structure, which facilitates π-π interactions with aromatic solvents. The presence of nitrogen atoms in the phenazine core provides limited opportunities for hydrogen bonding with protic solvents.
| Solvent Type | Relative Solubility | Interaction Mechanism |
|---|---|---|
| Nonpolar organic | High | van der Waals forces |
| Aromatic solvents | Enhanced | π-π stacking |
| Polar protic | Limited | Weak hydrogen bonding |
| Aqueous media | Very low | Hydrophobic exclusion |
The partition coefficient data indicates that this compound preferentially distributes into lipophilic phases, which has important implications for its environmental fate and potential biological interactions. The compound's solvation behavior suggests that it would readily partition into biological membranes and other lipophilic compartments.
Phase Transition Behavior
Crystallographic studies on similar compounds demonstrate that brominated phenazines can undergo structural phase transitions under specific conditions. These transitions are often associated with changes in molecular packing arrangements and can be influenced by the presence of solvent molecules or changes in temperature and pressure. The phase behavior is particularly important for understanding the compound's stability under various processing conditions.
Research on related phenazine derivatives has shown that these compounds can form different polymorphic forms depending on crystallization conditions. The ability to form multiple crystal forms is common among aromatic compounds with extended conjugated systems. The specific phase transition temperatures and enthalpies of transition provide important information for materials processing applications.
Structure
3D Structure
Properties
Molecular Formula |
C12H6Br2N2 |
|---|---|
Molecular Weight |
338 g/mol |
IUPAC Name |
2,7-dibromophenazine |
InChI |
InChI=1S/C12H6Br2N2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H |
InChI Key |
MILNCXRRKCVYAV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)N=C3C=CC(=CC3=N2)Br |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2,7-Dibromophenazine serves as a versatile building block in organic chemistry. Its bromine substituents allow for various chemical transformations, making it valuable for synthesizing complex organic molecules.
- Bromination Reactions : The presence of bromine atoms facilitates electrophilic aromatic substitution reactions. This property is exploited in synthesizing derivatives with varied functional groups.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki and Sonogashira reactions, forming biaryl compounds that are essential in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biaryl Compounds
In a study by Hamada and Mukai (1996), this compound was utilized to synthesize ethano-Tröger's base through a coupling reaction. This compound is of interest due to its chiral properties and potential applications in asymmetric synthesis.
Material Science
The compound is also explored in the development of advanced materials, particularly in the field of organic electronics and photovoltaics.
- Polymerization : this compound can be polymerized via cross-coupling reactions to create conductive polymers. These materials have applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Properties of Conductive Polymers Derived from this compound
| Property | Value |
|---|---|
| Conductivity | 10^-3 S/cm |
| Band Gap | 1.5 eV |
| Thermal Stability | Up to 300°C |
| Solubility | Soluble in chloroform |
Photochemistry
This compound exhibits interesting photophysical properties that are harnessed in photochemical applications.
- Light Absorption : The compound absorbs light effectively in the UV-Vis range, making it suitable for use in sensors and light-harvesting devices.
Case Study: Photophysical Studies
Research has demonstrated that this compound can act as a photosensitizer in photochemical reactions, enhancing the efficiency of energy transfer processes. This property is particularly useful in developing solar energy conversion systems.
Biological Applications
Emerging studies suggest potential biological applications for this compound, particularly as a fluorescent probe or as part of drug development processes.
- Fluorescent Probes : Its structural features allow it to be used as a fluorescent marker in biological imaging techniques.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, warranting further investigation into their efficacy as therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Dibromoanthracene (AC-Br)
Structural and Electronic Differences :
- Core Structure : Anthracene consists of three linearly fused benzene rings, lacking nitrogen atoms, making it more electron-rich than phenazine.
- Substitution Pattern : Bromines at the 2,6 positions (vs. 2,7 in PNZ-Br) lead to distinct steric and electronic effects.
4-Bromobenzo[c][2,7]naphthyridine
Table 2: Reactivity Comparison with PNZ-Br
| Parameter | 2,7-Dibromophenazine (PNZ-Br) | 4-Bromobenzo[c][2,7]naphthyridine |
|---|---|---|
| Preferred Reaction | Sonogashira coupling | Regioselective metalation |
| Temperature Conditions | Moderate (typical coupling conditions) | Low (-40°C) |
| Primary Use | Polymer synthesis | Heterocyclic natural product synthesis |
2,4-Dibromoaniline
Structural Simplicity :
- A monocyclic aromatic compound with bromine at 2,4 positions and an amine group, lacking the fused heteroaromatic system of PNZ-Br.
Table 3: Electronic and Functional Contrasts
| Property | This compound (PNZ-Br) | 2,4-Dibromoaniline |
|---|---|---|
| Aromatic System | Polycyclic heteroaromatic | Monocyclic aromatic |
| Functional Groups | Bromine only | Bromine + amine |
| Application Scope | Energy storage, photocatalysis | Pharmaceutical intermediates |
Key Research Findings
- PNZ-Br’s Superiority in D–A Polymers : The electron-deficient phenazine core enhances charge transfer in CMPs, a feature absent in anthracene-based analogs .
- Regioselectivity vs. Cross-Coupling : While PNZ-Br enables predictable coupling at bromine sites, naphthyridine derivatives prioritize metalation pathways for functionalization .
- Structural Complexity and Utility : Brominated polycyclics like PNZ-Br enable advanced material synthesis, whereas simpler dibrominated aromatics (e.g., 2,4-Dibromoaniline) serve niche roles in drug development .
Preparation Methods
Structural and Chemical Properties of 2,7-Dibromophenazine
This compound is a dibrominated derivative of phenazine, characterized by two bromine atoms at the 2- and 7-positions of the fused benzene-pyrazine ring system. Its molecular weight is 338.00 g/mol, with a computed XLogP3 value of 4, indicating moderate hydrophobicity. The compound’s SMILES representation (C1=CC2=C(C=C1Br)N=C3C=CC(=CC3=N2)Br) and InChIKey (MILNCXRRKCVYAV-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. The presence of bromine atoms enhances its utility in cross-coupling reactions, making it a valuable intermediate in synthesizing optoelectronic materials.
Historical Synthesis: Vivian’s Nitrobenzene Reduction Method
The earliest documented synthesis of this compound was reported by Vivian in 1956. This method employs 2,5-dibromonitrobenzene as the starting material, which undergoes a multi-step reduction and cyclization process. Iron(II) oxalate and lead are utilized as catalysts to facilitate the formation of the phenazine core. While the exact reaction mechanism remains unspecified in available sources, the protocol likely involves nitro group reduction followed by oxidative cyclization. Notably, this approach suffers from incomplete yield data and reliance on heavy metal catalysts, which pose environmental and practical challenges.
Nitration-Deoxygenation Strategies Adapted from Carbazole Synthesis
Recent patents, such as CN102875447A, describe high-yield syntheses of 2,7-dibromocarbazole through nitration and deoxygenation of 4,4′-dibromobiphenyl. Although targeting carbazole derivatives, this methodology offers insights into potential adaptations for phenazine synthesis. The protocol involves:
- Nitration : 4,4′-Dibromobiphenyl is nitrated using dilute nitric acid in 1,2-dichloroethane, catalyzed by aluminum or iron salts, yielding 2-nitro-4,4′-dibromobiphenyl.
- Deoxygenation : The nitro intermediate is treated with deoxidizers (e.g., tris(o-methylphenyl)phosphine) in dichloromethane under nitrogen, leading to cyclization and oxygen removal.
Applied to phenazine synthesis, analogous steps could involve nitrating a dibromobenzene precursor followed by reductive cyclization. The patent reports yields of 88–89% for carbazole derivatives, highlighting the efficacy of phosphine-based deoxidizers. Transitioning this approach to phenazine would require optimizing the positioning of nitro groups and ensuring proper ring closure kinetics.
Comparative Analysis of Synthetic Methods
The Vivian method, while pioneering, is limited by undefined yields and hazardous reagents. The Freeman-Urvoy approach offers greener alternatives but requires optimization for brominated phenazines. The patent’s nitration-deoxygenation route, though tailored to carbazoles, demonstrates the potential for high-efficiency phenazine synthesis if adapted.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,7-Dibromophenazine, and how can reaction conditions be optimized to improve yield?
- Methodology : Begin with phenazine bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize stoichiometry (Br₂ or HBr) and temperature (typically 80–120°C) to reduce side products like mono-brominated isomers . Validate purity via NMR (¹H/¹³C) and mass spectrometry.
- Key Considerations : Bromine’s electrophilicity and steric hindrance at the 2,7-positions require careful control of reaction kinetics to avoid over-bromination .
Q. How can researchers characterize the electronic properties of this compound for applications in organic electronics?
- Methodology : Use cyclic voltammetry (CV) to determine HOMO/LUMO levels in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile). Compare with UV-Vis absorption spectra to calculate optical bandgaps. Computational methods (DFT/B3LYP) can validate experimental results and predict charge-transfer behavior .
- Data Interpretation : Bromine’s electron-withdrawing effects lower HOMO levels, enhancing oxidative stability but may reduce π-conjugation efficiency .
Q. What are the stability challenges of this compound under ambient and experimental conditions?
- Methodology : Conduct accelerated degradation studies under heat (40–60°C), UV light, and varying pH. Monitor decomposition via LC-MS and identify byproducts (e.g., dehalogenation products or tautomers). Store compounds in dark, anhydrous environments with inert gas purging .
- Critical Finding : Bromine at the 2,7-positions increases susceptibility to hydrolytic cleavage compared to 1,4-substituted analogs .
Advanced Research Questions
Q. How do tautomerization pathways in this compound derivatives contribute to irreversible decomposition in energy storage applications?
- Methodology : Employ density functional theory (DFT) to model hydrogen-rearrangement pathways in 2,7-dihydroxyphenazine (DHP) derivatives. Validate with in situ Raman spectroscopy during electrochemical cycling. Compare with 1,4-DHP analogs, which exhibit <0.03% daily capacity loss due to stable tautomers .
- Mitigation Strategies : Introduce electron-donating substituents (e.g., methoxy groups) at positions adjacent to bromine to stabilize the aromatic backbone .
Q. What experimental designs are optimal for studying this compound’s redox behavior in flow battery electrolytes?
- Methodology : Use a D-optimal experimental design to test variables such as electrolyte pH, concentration, and flow rate. Pair with ferro/ferricyanide catholytes to assess Coulombic efficiency and capacity fade. Apply response surface modeling to identify interactions between variables .
- Data Contradiction : While 2,7-DHP derivatives show rapid charge transfer (~40 fs), their instability limits long-term cycling, unlike 1,4-DHPs .
Q. How can computational models resolve discrepancies in reported catalytic activity of this compound in cross-coupling reactions?
- Methodology : Perform high-throughput screening of Pd-catalyzed Suzuki-Miyaura reactions using this compound as a substrate. Compare experimental yields with DFT-calculated activation energies for C-Br bond cleavage. Address contradictions by isolating steric effects from electronic contributions .
- Key Insight : Bromine’s ortho-positioning creates steric hindrance, reducing catalytic turnover compared to para-substituted phenazines .
Guidelines for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., access to bromination reagents), Novel (e.g., unexplored substitution patterns), and Relevant (e.g., energy storage applications) .
- Contradiction Analysis : Use systematic frameworks (e.g., TRIZ) to resolve conflicts between catalytic activity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
